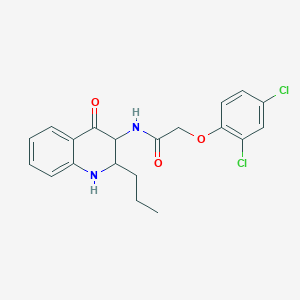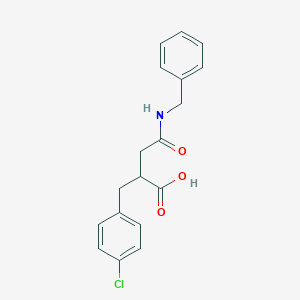![molecular formula C20H25N3O2 B226825 N-benzyl-N-methyl-1-[(4-nitrophenyl)methyl]piperidin-4-amine](/img/structure/B226825.png)
N-benzyl-N-methyl-1-[(4-nitrophenyl)methyl]piperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-methyl-1-[(4-nitrophenyl)methyl]piperidin-4-amine: is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with benzyl, methyl, and nitrobenzyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-methyl-1-[(4-nitrophenyl)methyl]piperidin-4-amine typically involves multi-step organic reactions. One common method includes the alkylation of piperidine with benzyl and methyl groups, followed by the introduction of the nitrobenzyl group. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction temperature is usually maintained between 0°C to 50°C to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N-benzyl-N-methyl-1-[(4-nitrophenyl)methyl]piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The benzyl and nitrobenzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, aryl halides, strong bases (e.g., NaH, KOH)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can lead to a variety of benzyl or nitrobenzyl substituted compounds.
Applications De Recherche Scientifique
N-benzyl-N-methyl-1-[(4-nitrophenyl)methyl]piperidin-4-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-benzyl-N-methyl-1-[(4-nitrophenyl)methyl]piperidin-4-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N-benzyl-N-methyl-1-[(4-nitrophenyl)methyl]piperidin-4-amine can be compared with other piperidine derivatives, such as:
- N-benzylpiperidine
- N-methylpiperidine
- 4-nitrobenzylpiperidine
These compounds share structural similarities but differ in their functional groups and overall chemical properties
Propriétés
Formule moléculaire |
C20H25N3O2 |
|---|---|
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
N-benzyl-N-methyl-1-[(4-nitrophenyl)methyl]piperidin-4-amine |
InChI |
InChI=1S/C20H25N3O2/c1-21(15-17-5-3-2-4-6-17)19-11-13-22(14-12-19)16-18-7-9-20(10-8-18)23(24)25/h2-10,19H,11-16H2,1H3 |
Clé InChI |
DECJMTOOXJAAQQ-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)C2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
CN(CC1=CC=CC=C1)C2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Ditert-butyl-4-[3-(2-ethyl-6-methylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B226743.png)
![N-(2-phenylimidazo[1,2-a]pyridin-8-yl)-2-(2-quinolinylsulfanyl)acetamide](/img/structure/B226767.png)

![N-[2-(2-furyl)-4-oxo-1,2,3,4-tetrahydro-3-quinolinyl]benzamide](/img/structure/B226771.png)


![6-[3-(2,2-dimethylpropanoyl)-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B226779.png)
![4-(2-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B226781.png)
![4-(2,5-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B226783.png)
![4-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B226784.png)

methanone](/img/structure/B226796.png)
methanone](/img/structure/B226798.png)
methanone](/img/structure/B226799.png)
